molecular formula C11H10ClNO2 B1488612 (2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol CAS No. 2090725-25-8

(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol

Cat. No. B1488612
CAS RN: 2090725-25-8
M. Wt: 223.65 g/mol
InChI Key: QNNMBYVYHPDHBG-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol, also known as CMOM, is a synthetic compound with interesting properties and potential applications. It is a member of the oxazole family of compounds and has a phenyl ring at the 2-position, a methyl group at the 5-position, and a hydroxyl group at the 4-position. CMOM is an important intermediate in the synthesis of various other compounds, such as pharmaceuticals, dyes, and other materials. The purpose of

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis and crystal structure of related compounds have been a significant focus, highlighting their potential in material science and organic synthesis. For instance, the synthesis and structural characterization of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol demonstrated its potential application in understanding molecular conformation and packing, which is crucial for designing new materials and drugs (Dong & Huo, 2009).

Anticancer and Antimicrobial Applications

  • Novel biologically potent heterocyclic compounds incorporating the chlorophenyl moiety have shown promise in anticancer and antimicrobial applications. Research on new 1,3-oxazole clubbed pyridyl-pyrazolines highlighted their potential as anticancer and antimicrobial agents, emphasizing the role of such compounds in addressing resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Enzyme Inhibition for Disease Treatment

  • The development of novel heterocyclic compounds derived from chlorophenyl motifs has been explored for their potential in inhibiting enzymes like lipase and α-glucosidase, which are relevant in treating conditions such as obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

Corrosion Inhibition

  • Research has also extended into the field of corrosion inhibition, where compounds such as (3-(4-chlorophenyl isoxazole-5-yl) methanol have been studied for their efficiency in protecting mild steel surfaces in acidic conditions, showcasing the broader industrial applications of such chemicals (Sadeghzadeh et al., 2021).

Drug Development and Molecular Docking Studies

  • The exploration of structural optimization and molecular docking studies for compounds related to "(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol" supports their potential use in drug development. These studies provide insights into the binding affinities and interactions with biological targets, crucial for designing more effective therapeutic agents (Gong et al., 2017).

Chiral Intermediate Production

  • The production of key chiral intermediates for pharmaceuticals from related chlorophenyl compounds has been demonstrated, showing the importance of these substances in synthesizing enantiomerically pure drugs, which are crucial for enhancing drug efficacy and safety (Ni, Zhou, & Sun, 2012).

properties

IUPAC Name

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-7-10(6-14)13-11(15-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNMBYVYHPDHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol
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(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol
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(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol
Reactant of Route 4
(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol
Reactant of Route 5
(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol
Reactant of Route 6
(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol

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